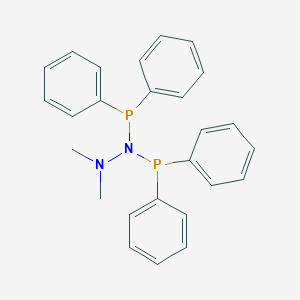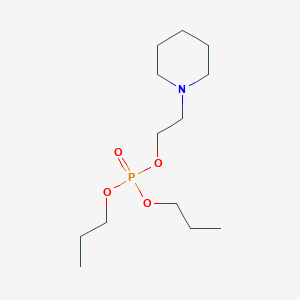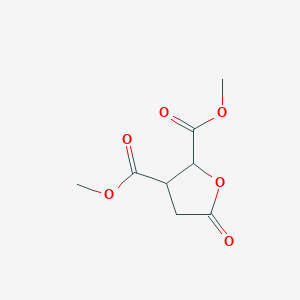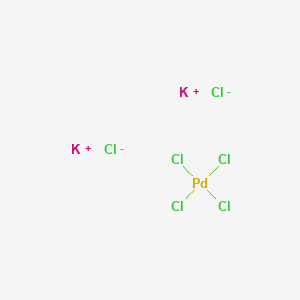
Morpholine-4-carbodithioic acid potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine-4-carbodithioic acid potassium salt, also known as Morphtech K, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is widely used in the field of biochemistry and molecular biology as a reducing agent, protein cross-linker, and metal chelator.
Wirkmechanismus
Morpholine-4-carbodithioic acid potassium salt works by donating electrons to disulfide bonds in proteins, which breaks them down and denatures the protein. It also binds to metal ions, such as copper and zinc, to remove them from proteins and other biological molecules. As a cross-linker, Morpholine-4-carbodithioic acid potassium salt forms covalent bonds between amino acids in proteins, stabilizing protein complexes and identifying protein-protein interactions.
Biochemische Und Physiologische Effekte
Morpholine-4-carbodithioic acid potassium salt has been shown to have a range of biochemical and physiological effects. It has antioxidant properties and can scavenge free radicals, which can damage cells and lead to disease. It also has anti-inflammatory properties and can reduce inflammation in the body. Additionally, Morpholine-4-carbodithioic acid potassium salt has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Morpholine-4-carbodithioic acid potassium salt has several advantages for lab experiments. It is a relatively inexpensive and easy-to-use reagent, making it a popular choice for protein studies. It is also stable and can be stored for long periods of time. However, there are some limitations to its use. Morpholine-4-carbodithioic acid potassium salt can be toxic in high concentrations, and care should be taken when handling it. It can also interfere with some protein assays, and its reducing properties can affect the activity of some enzymes.
Zukünftige Richtungen
There are several future directions for research on Morpholine-4-carbodithioic acid potassium salt. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, researchers are exploring its use as a metal chelator in cancer treatment, as some cancer cells require metal ions to grow and divide. Finally, there is ongoing research into the development of new cross-linkers and reducing agents that may be more effective or have fewer limitations than Morpholine-4-carbodithioic acid potassium salt.
Conclusion:
Morpholine-4-carbodithioic acid potassium salt is a versatile and useful reagent in scientific research. Its unique properties make it a popular choice for protein studies, metal chelation, and cross-linking. However, care should be taken when handling it, and its limitations should be considered when designing experiments. Ongoing research into its potential uses and the development of new reagents will continue to advance our understanding of this important compound.
Synthesemethoden
Morpholine-4-carbodithioic acid potassium salt is synthesized by reacting morpholine with carbon disulfide in the presence of potassium hydroxide. The reaction produces potassium morpholine-4-carbodithioate, which is then acidified to obtain Morpholine-4-carbodithioic acid potassium salt.
Wissenschaftliche Forschungsanwendungen
Morpholine-4-carbodithioic acid potassium salt has a wide range of applications in scientific research. It is commonly used as a reducing agent in protein studies, where it helps to break down disulfide bonds and denature proteins for further analysis. It is also used as a metal chelator to remove metal ions from proteins and other biological molecules. Additionally, Morpholine-4-carbodithioic acid potassium salt is used as a cross-linker to stabilize protein complexes and identify protein-protein interactions.
Eigenschaften
CAS-Nummer |
16022-65-4 |
|---|---|
Produktname |
Morpholine-4-carbodithioic acid potassium salt |
Molekularformel |
C5H8KNOS2 |
Molekulargewicht |
201.4 g/mol |
IUPAC-Name |
potassium;morpholine-4-carbodithioate |
InChI |
InChI=1S/C5H9NOS2.K/c8-5(9)6-1-3-7-4-2-6;/h1-4H2,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
ZWPPZYUBXDSAOJ-UHFFFAOYSA-M |
Isomerische SMILES |
C1COCCN1C(=S)[S-].[K+] |
SMILES |
C1COCCN1C(=S)[S-].[K+] |
Kanonische SMILES |
C1COCCN1C(=S)[S-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![7H-Cyclopenta[1,2-b:3,4-c']dithiophene](/img/structure/B99370.png)


